4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide
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Description
Synthesis Analysis
The synthesis of boronic acids, which may be related to the compound , involves several steps . The reaction conditions typically involve an aromatic diamine, HCl, and 2-ethoxyethanol at 100 °C for 2 hours. This is followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), with the reaction carried out at room temperature for 18 hours .
Scientific Research Applications
Facile Synthesis of Novel Compounds
Researchers have developed methods for the synthesis of novel compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from precursors like methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. These syntheses involve regiospecific conversion of ester functionalities to acids, oxidation, and intramolecular cyclization to form fused pyridazinone skeletons, highlighting the potential for creating a variety of biologically active heterocyclic compounds (Gani Koza et al., 2013).
Antimicrobial Activity
The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been reported, where synthesized compounds were evaluated for their antimicrobial activity against various bacteria and fungi. This study indicates the significance of such heterocyclic compounds in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).
Novel Approaches to Heterocyclic Synthesis
A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives has been described. This research demonstrates the versatility of using readily available aryl methyl ketones for constructing complex heterocyclic systems, further emphasizing the role of furan and related structures in synthetic organic chemistry (Guodong Yin et al., 2008).
Heterocyclic Core Unit Synthesis
The utility of furan-, pyrrole-, and thiophene-based 2-silyloxy dienes has been showcased in the modular synthesis of annonaceous acetogenin core units and their pyrrolidine and thiolane analogues. This strategy generates a wide array of structural diversity, highlighting the potential for synthesizing biologically relevant molecules using these heterocyclic frameworks (F. Zanardi et al., 2000).
Antiviral Activity
Research into the antiviral activities of some 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates has demonstrated promising results against H5N1 avian influenza virus. This indicates the potential therapeutic applications of furan derivatives in antiviral drug development (E. M. Flefel et al., 2014).
Properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c21-30(27,28)16-7-5-15(6-8-16)11-12-22-19(25)4-1-13-24-20(26)10-9-17(23-24)18-3-2-14-29-18/h2-3,5-10,14H,1,4,11-13H2,(H,22,25)(H2,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWQDUUGCFYXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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